Biotin-PEG3-Mal, or Biotin-PEG3-Maleimide, is a specialized compound that combines biotin, a polyethylene glycol (PEG) spacer, and a maleimide functional group. This compound is widely utilized in biochemical and biotechnological applications due to its ability to facilitate the introduction of biotin moieties onto proteins, peptides, and other thiol-containing molecules. The maleimide group specifically reacts with reduced thiols to form stable thioether bonds, making Biotin-PEG3-Mal a valuable tool for bioconjugation processes in various scientific fields.
Biotin-PEG3-Mal is classified as a biotinylated PEG derivative. It is commercially available from various suppliers and is synthesized through a series of chemical reactions that involve the conjugation of biotin to a PEG spacer arm followed by the introduction of a maleimide group. This compound is essential in applications such as protein labeling, drug delivery systems, and the development of proteolysis targeting chimeras (PROTACs) .
The synthesis of Biotin-PEG3-Mal typically follows these steps:
This synthetic route ensures that the final product retains high purity and functionality, which are critical for its application in biochemical assays.
Biotin-PEG3-Mal consists of three key components:
The molecular formula for Biotin-PEG3-Mal is C₁₈H₃₅N₃O₇S, with a molecular weight of approximately 405.56 g/mol .
Biotin-PEG3-Mal primarily undergoes Michael addition reactions where the maleimide group reacts with thiol groups to form stable thioether bonds. This reaction is characterized by:
The major product formed from this reaction retains the biological activity of the original molecule while introducing a biotin moiety for further applications.
Biotin-PEG3-Mal does not have a direct mechanism of action but acts as a linker molecule. Its primary function involves facilitating the strong binding between biotin and avidin or streptavidin proteins. Once conjugated to a target biomolecule, the biotin moiety can bind with picomolar affinity to streptavidin, enabling researchers to manipulate or detect the target biomolecule through various downstream applications .
Biotin-PEG3-Mal exhibits several important physical and chemical properties:
These properties make Biotin-PEG3-Mal suitable for various applications in research and industry.
Biotin-PEG3-Mal has diverse applications across multiple scientific disciplines:
Biotin-PEG3-Mal (CAS: 1431618-70-0) enables precise bioconjugation through maleimide-thiol chemistry, where the maleimide group undergoes a Michael addition reaction with sulfhydryl groups (-SH) at physiological pH (6.5-7.5) to form stable thioether linkages [2] [3]. This reaction exhibits exceptional kinetic specificity, proceeding approximately 1,000 times faster than maleimide-amine reactions at neutral pH, minimizing non-specific labeling [5] [7]. The reaction mechanism involves nucleophilic attack by the deprotonated thiolate anion (RS⁻) on the electron-deficient double bond of maleimide, resulting in a succinimide thioether (Figure 1). The pH dependence arises because thiol groups (pKa ~8-9) require partial deprotonation for sufficient nucleophilicity, while maleimides hydrolyze at higher pH (>8.5), reducing conjugation efficiency [5] [8].
Despite the formation of stable thioether bonds, retro-Michael reactions present stability challenges in biological environments. Thiosuccinimides can undergo thiol exchange with endogenous glutathione (GSH), potentially leading to premature conjugate cleavage [8]. Studies demonstrate that the succinimide ring hydrolysis rate determines stability, with half-lives ranging from hours to days depending on molecular environment. For Biotin-PEG3-Mal conjugates, the adjacent tertiary amide in the PEG3 spacer moderately stabilizes the adduct against hydrolysis compared to alkyl maleimides [5] [8]. Recent strategies to enhance stability include in situ transcyclization, where nucleophilic groups (e.g., amines) in the linker region undergo intramolecular ring-opening of the succinimide to form hydrolytically stable products [8].
Table 1: Reaction Kinetics of Maleimide-Thiol Conjugation under Different Conditions
pH Value | Reaction Rate Constant (M⁻¹s⁻¹) | Time to 90% Completion | Dominant Species |
---|---|---|---|
6.5 | ~20 | ~30 minutes | Thiol (protonated) |
7.0 | ~100-300 | ~5-10 minutes | Thiolate anion |
7.5 | ~500-800 | ~1-2 minutes | Thiolate anion |
8.0 | ~300-500 | ~5 minutes | Maleimide hydrolysis |
The triethylene glycol (PEG3) spacer in Biotin-PEG3-Mal critically influences both physicochemical properties and biological interactions. Comprising three ethylene oxide units, this spacer provides an 11-atom molecular bridge between biotin and maleimide, significantly enhancing aqueous solubility (up to 100 mg/mL in DMSO/DMF) compared to non-PEGylated analogs [3] [6]. This hydrophilicity prevents aggregation of bioconjugates and maintains protein stability during storage [1] [7]. The PEG3 spacer exhibits a hydration radius of approximately 0.75 nm, creating a solvation shell that sterically shields the biotin moiety, thereby reducing non-specific binding while maintaining accessibility to streptavidin [1] [7].
Docking simulations reveal that PEG3's spatial optimization balances accessibility and steric hindrance. Studies with naphthalimide-biotin conjugates demonstrate that shorter PEG chains (PEG1-2) restrict rotational freedom, while longer chains (PEG7-8) cause "off-target" effects by excessive twisting, reducing target engagement [4]. PEG3 represents the optimal compromise, enabling biotin to extend into streptavidin's binding pocket without destabilizing the ligand-protein complex. In cellular studies, PEG3-conjugated RGD peptides showed 3.2-fold higher binding affinity to integrins compared to PEG0 analogs due to reduced steric constraints [7]. Additionally, the spacer's flexible ether backbone decouples maleimide-biotin dynamics, preventing perturbation of either functionality during bioconjugation or detection.
Table 2: Impact of PEG Chain Length on Bioconjugate Performance
PEG Units | Theoretical Length (Å) | Solubility (mg/mL) | Binding Affinity (Kd, nM) | Steric Interference |
---|---|---|---|---|
0 (direct) | 0 | <5 | 12.5 ± 1.8 | High |
3 | ~14.2 | 85 ± 7 | 3.1 ± 0.4 | Low-Moderate |
4 | ~17.5 | 92 ± 6 | 2.9 ± 0.3 | Low |
8 | ~35.0 | 97 ± 5 | 8.7 ± 1.1 | Moderate-High |
Biotin-PEG3-Mal offers orthogonal conjugation specificity compared to copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). While click chemistry enables bioorthogonal labeling in complex environments, thiol-maleimide provides kinetic advantages in physiological conditions (pH 6.5-7.5) with second-order rate constants of ~10²-10³ M⁻¹s⁻¹ versus ~10⁻³-1 M⁻¹s⁻¹ for SPAAC reactions [3] [5]. This rapid kinetics allows near-quantitative conjugation within minutes, crucial for labeling sensitive proteins or unstable intermediates. However, maleimide specificity requires free sulfhydryls, necessitating disulfide reduction in many applications, whereas click chemistry targets non-native functional groups (azides/alkynes) introduced metabolically or chemically [1] [3].
The PEG3 spacer uniquely addresses solubility limitations inherent to both strategies. Hydrophobic click chemistry reagents (e.g., DBCO-azide) often require organic co-solvents that denature proteins, but PEG3's hydrophilicity enables direct aqueous conjugation even with hydrophobic payloads [3] [6]. In PROTAC synthesis, Biotin-PEG3-Mal facilitates ternary complex formation by spatially separating E3 ligase-binding (biotin) and warhead-binding moieties, maintaining both functionalities in solvated conformations [6]. Comparative studies show PEG3-biotin conjugates exhibit <5% aggregation versus 15-40% for alkyl-spaced analogs after 72 hours in aqueous buffer [1] [7].
Limitations persist in extracellular vs. intracellular applications. Thiol-maleimide bonds may undergo retro-Michael reactions at high glutathione concentrations (1-10 mM intracellularly), restricting utility for intracellular targeting [8]. For surface protein labeling (e.g., antibody conjugation), the combination of rapid kinetics and extracellular stability makes Biotin-PEG3-Mal ideal. Emerging solutions include hydrolysis-stabilized maleimides (e.g., phenyl-substituted) or post-conjugation ring-opening strategies that leverage PEG3's terminal hydroxyl for stabilization chemistry [5] [8].
Table 3: Bioconjugation Strategy Comparison for Biomolecular Labeling
Parameter | Thiol-Maleimide | CuAAC | SPAAC |
---|---|---|---|
Reaction Rate (M⁻¹s⁻¹) | 10²-10³ | 10⁻¹-10¹ | 10⁻³-10⁻¹ |
Specificity | Free thiols | Azide-Alkyne | Azide-DBCO |
Solubility Requirements | Aqueous buffer (pH 6.5-7.5) | Often requires co-solvents | Often requires co-solvents |
Stability in Cells | Moderate (GSH-sensitive) | High | High |
PEG3 Compatibility | Enhanced solubility & kinetics | May shield reactive sites | May shield reactive sites |
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